[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-8(5-7-1-2-7)10(6-9)13-12/h3-4,6-7,13H,1-2,5,12H2 |
InChI Key |
VKPUPDVDBTYPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=C(C=C2)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Diazotization-Reduction Method
A classical approach for phenylhydrazine synthesis involves diazotizing substituted anilines followed by reduction. For [5-chloro-2-(cyclopropylmethyl)phenyl]-hydrazine, this requires:
-
Starting Material : 5-Chloro-2-(cyclopropylmethyl)aniline, synthesized via Friedel-Crafts alkylation or cross-coupling.
-
Diazotization : Treatment with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
-
Reduction : Use of SnCl₂ or Na₂S₂O₃ (thiosulfate) in acidic or neutral conditions to yield the hydrazine.
Urea-Based Synthesis
This method, detailed in CN103553963A, avoids diazonium intermediates:
-
N-Phenylurea Formation : React 5-chloro-2-(cyclopropylmethyl)aniline with urea in dilute HCl under reflux.
-
Chlorination : Introduce Cl₂ in ethanol at 5–25°C to form chloroamidophenylurea.
-
Hydrolysis : Treat with NaOH under ice-water bath to release hydrazine.
-
Protonation : Acidify with HCl to isolate the hydrochloride salt.
Cross-Coupling Approaches
For regioselective introduction of the cyclopropylmethyl group, Suzuki-Miyaura coupling may be employed:
-
Bromination : Convert 5-chloroaniline to 2-bromo-5-chloroaniline.
-
Coupling : React with cyclopropylmethylboronic acid using Pd catalysis.
-
Hydrazination : Apply diazotization-reduction or urea methods.
Advantages : High regioselectivity; avoids Friedel-Crafts limitations.
Critical Reaction Parameters
Diazotization-Reduction
Urea Method
-
Chlorination Efficiency : Ethanol solvent and moderate temperatures (5–25°C) prevent side reactions.
-
Extraction : Toluene or ether extraction post-hydrolysis enhances purity.
Comparative Analysis of Methods
Challenges and Optimizations
Regioselectivity in Aniline Synthesis
Introducing the cyclopropylmethyl group at the ortho position of 5-chloroaniline demands:
-
Friedel-Crafts Alkylation : Use of AlCl₃/CH₃NO₂ solvent systems; however, competing para substitution may occur.
-
Directed Ortho-Metallation : Lithium-based reagents to direct alkylation to the ortho position.
Stability of Hydrazine Derivatives
Hydrazines are sensitive to oxidation and light. Storage under inert atmosphere and low temperatures (<4°C) is essential.
Chemical Reactions Analysis
Types of Reactions
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine moiety to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives.
Scientific Research Applications
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine and analogous hydrazine derivatives:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The cyclopropylmethyl group in the target compound is electron-neutral, while sulfonyl substituents (e.g., in and ) are strongly electron-withdrawing, reducing the hydrazine group’s nucleophilicity. Thioether groups (e.g., ethylthio in ) are mildly electron-donating, enhancing reactivity in condensation reactions.
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, advantageous for synthetic applications.
Biological Activity
[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, anticancer properties, and pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent and a hydrazine functional group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Interaction studies show that it exhibits binding affinity to various cancer-related targets, influencing pathways that regulate cell proliferation and apoptosis.
-
Inhibition of Tubulin Polymerization :
- The compound has been observed to inhibit tubulin polymerization, a crucial process in cell division. In fluorescence-based assays, it demonstrated significant inhibition rates comparable to standard compounds like nocodazole.
-
Cell Cycle Arrest :
- Treatment with this compound resulted in the accumulation of cancer cells in the G2/M phase of the cell cycle, indicating its potential to disrupt normal cell cycle progression.
- IC50 Values :
Target Interactions
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- VEGFR Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis .
- Kinase Activity : It has been tested against a panel of kinases, revealing selective inhibition patterns that could be exploited for targeted cancer therapies .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:
- Xenograft Models : In murine xenograft models using human cancer cells, administration of the compound resulted in reduced tumor growth rates compared to control groups .
- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy and reduce resistance mechanisms .
Research Findings
Q & A
Basic Questions
Q. What are the common synthetic routes for [5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine, and what are their key parameters?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of a precursor using reagents like thionyl chloride (SOCl₂) under reflux can introduce the chlorine atom. Cyclopropane-containing groups are often introduced via alkylation or coupling reactions. Key parameters include temperature control (60–100°C), solvent choice (e.g., THF or DCM), and reaction time (6–24 hours). Post-synthesis purification involves column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
- Answer : Structural confirmation employs:
- NMR spectroscopy : H and C NMR to verify substituent positions and cyclopropane geometry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₂ClN₂, MW 202.7 g/mol).
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the cyclopropylmethyl group .
Q. What safety protocols are essential when handling this compound?
- Answer : Due to hydrazine toxicity:
- Use fume hoods for powder handling to prevent inhalation.
- Wear PPE (gloves, lab coats, goggles).
- Avoid skin contact; wash hands/arms post-handling.
- Store in airtight containers away from oxidizers. Contaminated bedding or waste requires disposal in biohazard bins .
Q. What are the preliminary applications of this compound in research?
- Answer : It serves as:
- A building block for heterocyclic compounds (e.g., pyrazoles, indoles).
- A precursor in medicinal chemistry for anticancer or antimicrobial agents, leveraging the hydrazine moiety’s reactivity .
Advanced Questions
Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?
- Answer : Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) may improve cyclopropane group stability vs. non-polar solvents.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., dechlorinated byproducts) and optimize conditions .
Q. What advanced techniques validate the compound’s stability under biological assay conditions?
- Answer :
- DSC/TGA : Determine thermal stability (decomposition >200°C).
- HPLC-UV/MS : Monitor degradation in buffer solutions (pH 4–9) over 24–72 hours.
- Cytotoxicity assays : Compare stability in cell culture media (e.g., DMEM) with pure solvents .
Q. How does the cyclopropylmethyl group influence reactivity in condensation reactions?
- Answer : The cyclopropane ring’s strain increases electrophilicity at the methyl carbon, facilitating:
- Hydrazone formation : Rapid reaction with carbonyl compounds (e.g., ketones).
- Steric effects : Bulky substituents may slow nucleophilic attack; kinetic studies (e.g., rate constants via UV-Vis) quantify this .
Q. What experimental designs are optimal for assessing its potential as a kinase inhibitor?
- Answer :
- Enzyme assays : Measure IC₅₀ against target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™.
- Molecular docking : MOE or AutoDock models predict binding modes with kinase ATP pockets.
- SAR studies : Modify substituents (e.g., chloro to fluoro) and correlate with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Answer : Factors include:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity).
- Purity thresholds : Ensure >95% purity (via HPLC) to exclude confounding impurities.
- Cell line specificity : Test across multiple lines (e.g., HCT-116 vs. HEK293) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
